molecular formula C10H8ClNO B3002884 4-Amino-2-chloronaphthalen-1-ol CAS No. 120626-14-4

4-Amino-2-chloronaphthalen-1-ol

Cat. No.: B3002884
CAS No.: 120626-14-4
M. Wt: 193.63
InChI Key: OQEWJZAVWHNYSD-UHFFFAOYSA-N
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Description

Significance of Aminonaphthols and Halonaphthols in Synthetic Chemistry

Among the myriad of substituted naphthalenes, aminonaphthols and halonaphthols are of particular importance in synthetic chemistry.

Aminonaphthols , which contain both an amino (-NH2) and a hydroxyl (-OH) group on the naphthalene (B1677914) core, are versatile intermediates. ontosight.ai Their synthesis often involves processes like the nitration of naphthalene followed by reduction to create the amino group. ontosight.ai These compounds are instrumental in the production of dyes and pigments. ontosight.ai Furthermore, the aminonaphthol scaffold is a key component in the synthesis of more complex organic molecules and is of interest for its potential pharmacological activities. ontosight.ainih.gov A notable application of aminonaphthols is in asymmetric synthesis, where chiral versions are used as ligands or auxiliaries to control the stereochemical outcome of a reaction. rsc.org The Betti reaction, a multicomponent reaction, is a well-known method for producing aminobenzylnaphthols. rsc.org

Halonaphthols , on the other hand, are characterized by the presence of one or more halogen atoms alongside a hydroxyl group. The halogen atom serves as a useful "handle" for further chemical transformations through various coupling reactions, allowing for the construction of more complex molecular architectures. nih.gov For instance, 2-halo-1-naphthols can be synthesized from 1-indanones and are valuable precursors for natural products. nih.govacs.org The reactivity of the halogen and hydroxyl groups allows for selective modifications, making halonaphthols key intermediates in the synthesis of pharmaceuticals and bioactive compounds. nih.gov They have also found use in dearomatization reactions to form three-dimensional cyclic enones. researchgate.net

Overview of 4-Amino-2-chloronaphthalen-1-ol in Research Context

This compound is a specific substituted naphthalene that incorporates functionalities from both aminonaphthols and halonaphthols. nih.gov It possesses an amino group at the 4-position, a chlorine atom at the 2-position, and a hydroxyl group at the 1-position of the naphthalene ring. nih.gov

PropertyData
Chemical Formula C10H8ClNO
Molecular Weight 193.63 g/mol
CAS Number 120626-14-4

This data is compiled from public chemical databases. nih.govsigmaaldrich.com

The research context for this compound is primarily as a chemical intermediate and building block. While extensive studies on this specific isomer are not widely documented, its structural motifs suggest its utility in the synthesis of more complex molecules, leveraging the reactivity of its amino, chloro, and hydroxyl groups. The presence of the chlorine atom, for example, opens up possibilities for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The amino and hydroxyl groups are also reactive sites for derivatization.

While direct research applications of this compound are not extensively detailed in available literature, its structural relatives have been investigated for various biological activities. For instance, other aminonaphthol derivatives have been explored for their potential as antimicrobial and anticancer agents. nih.gov Similarly, chlorinated naphthalenes are a subject of study in environmental and toxicological research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-chloronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5,13H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEWJZAVWHNYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization Strategies for 4 Amino 2 Chloronaphthalen 1 Ol

Derivatization for Enhanced Spectroscopic and Chromatographic Analysis

The inherent polarity of 4-amino-2-chloronaphthalen-1-ol can pose challenges for certain analytical methods, particularly gas chromatography. Derivatization is employed to decrease this polarity, increase volatility, and improve the compound's behavior within the analytical system. researchgate.net

Derivatization of Amino and Hydroxyl Groups for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (e.g., Silylation)

For GC-MS analysis, which requires analytes to be volatile and thermally stable, derivatization is often essential for polar compounds like this compound. researchgate.netnih.govnih.gov Silylation is a widely used technique to achieve this. researchgate.netnih.gov

Silylation involves the replacement of the active hydrogen atoms in the amino and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide are commonly used for this purpose. researchgate.net This process reduces the polarity and intermolecular hydrogen bonding, thereby increasing the volatility of the compound, making it suitable for GC analysis. researchgate.netresearchgate.net The resulting silylated derivatives generally exhibit good chromatographic properties and produce characteristic mass spectra with prominent molecular ions, which aids in their identification. researchgate.net

Key Silylation Reagents for GC-MS:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) researchgate.net

The selection of the appropriate silylating reagent and optimization of reaction conditions, such as solvent, temperature, and time, are crucial for achieving quantitative conversion and minimizing the formation of byproducts. researchgate.net

Derivatization for Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) Analysis

In LC-ESI-MS/MS, derivatization is utilized to improve ionization efficiency, enhance chromatographic retention, and increase detection sensitivity. ddtjournal.comrsc.org For a bifunctional molecule like this compound, different reagents can be used to target the phenol (B47542) and amine groups.

Dansyl Chloride for Phenols: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a common derivatizing agent for phenols and amines. ddtjournal.comnih.gov It reacts with the hydroxyl group of the naphthalenol to form a dansyl derivative. nih.gov This derivatization significantly improves the ionization efficiency in ESI-MS, often leading to a substantial increase in signal intensity. ddtjournal.comnih.gov The resulting derivatives are also fluorescent, which can be utilized for detection. nih.govresearchgate.net The reaction is typically carried out in the presence of a base, and the dansylated products can be readily analyzed by LC-MS/MS. nih.govnih.gov

Ortho-Phthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC) for Amines: For the primary amino group, a combination of OPA and FMOC is a well-established pre-column derivatization strategy in liquid chromatography. thermofisher.comlcms.czjascoinc.comjasco-global.com

Ortho-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. jascoinc.comjasco-global.com This reaction is specific to primary amines.

9-Fluorenylmethyl Chloroformate (FMOC): Following the reaction with OPA, FMOC is used to derivatize secondary amines, although in the case of this compound, it would primarily serve to ensure any unreacted primary amines are also derivatized, or for methods analyzing a mixture of primary and secondary amines. jascoinc.comjasco-global.com

This dual derivatization allows for the sensitive detection of amino compounds by fluorescence or mass spectrometry. thermofisher.comjascoinc.com Automated in-needle derivatization protocols using OPA and FMOC have been developed to improve reproducibility and throughput. thermofisher.com

Synthetic Derivatization for Structural Diversity

The amino and hydroxyl groups of this compound serve as versatile handles for synthetic modifications, enabling the creation of a wide array of new molecules with potentially interesting biological or material properties.

Formation of Schiff Bases and other Imine Derivatives

The primary amino group of this compound can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases (imines). nih.govnih.govunsri.ac.id This reaction typically involves refluxing the aminonaphthol with the carbonyl compound in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. nih.govnih.gov

The formation of the azomethine group (-C=N-) is a key feature of Schiff bases and can be confirmed by spectroscopic methods such as FT-IR. nih.govresearchgate.net A variety of aromatic and heterocyclic aldehydes can be used, leading to a diverse library of Schiff base derivatives. nih.govresearchgate.net These compounds are of interest in coordination chemistry and have been investigated for various biological activities. nih.govnih.gov

Synthesis of Naphthalene-Fused Heterocyclic Systems

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of naphthalene-fused heterocyclic systems. These structures are of significant interest in medicinal chemistry and materials science. The amino and hydroxyl groups can participate in cyclization reactions with various reagents to form new rings fused to the naphthalene (B1677914) core. For instance, reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazines, oxazines, or other heterocyclic systems. The synthesis of novel naphthalene-heterocycle hybrids has been shown to yield compounds with potent biological activities. rsc.org

Introduction of Alkyl and Aryl Moieties

Further structural diversity can be achieved by introducing alkyl or aryl groups onto the amino or hydroxyl functionalities.

Alkylation: The amino and hydroxyl groups can be alkylated using various alkylating agents, such as alkyl halides, in the presence of a base. This reaction introduces new carbon chains to the molecule.

Arylation: Aryl groups can be introduced through cross-coupling reactions. For example, palladium-catalyzed Buchwald-Hartwig amination could be used to arylate the amino group, while copper-catalyzed or other modern cross-coupling methods could potentially be employed for the arylation of the hydroxyl group. The introduction of aryl moieties can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and physical characteristics. The direct arylation of similar naphthalene-based compounds has been documented. nottingham.ac.uk

Theoretical and Computational Studies of 4 Amino 2 Chloronaphthalen 1 Ol

Quantum Chemical Calculations on Molecular Structure and Electronic Propertiesresearchgate.net

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules like 4-Amino-2-chloronaphthalen-1-ol. researchcommons.org These methods provide a detailed picture of the molecule's three-dimensional structure and the distribution of its electrons, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations at a level such as B3LYP/6-311++G(d,p) would be employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. researchgate.net

The calculations would optimize the bond lengths, bond angles, and dihedral angles of the molecule to find the configuration with the minimum energy. The naphthalene (B1677914) core is expected to be largely planar, with the amino (-NH2), chloro (-Cl), and hydroxyl (-OH) substituents lying in or close to the plane of the aromatic rings. The precise orientation of the H atoms on the amino and hydroxyl groups would be determined by minimizing steric hindrance and optimizing potential intramolecular hydrogen bonding.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: The following data is illustrative, based on typical values for similar molecular structures, as specific experimental data for this compound is not available.

ParameterAtoms InvolvedPredicted Value
Bond LengthC1-O1.36 Å
Bond LengthC2-Cl1.74 Å
Bond LengthC4-N1.38 Å
Bond AngleO-C1-C2121°
Bond AngleCl-C2-C3120°
Bond AngleC3-C4-N122°

Electronic Excitation Properties and Spectroscopic Predictions

Time-Dependent DFT (TD-DFT) calculations are used to investigate the electronic excited states of the molecule. rsc.org This allows for the prediction of spectroscopic properties, such as the ultraviolet-visible (UV-Vis) absorption spectrum. The calculations identify the energies of electronic transitions, primarily the one from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are key frontier molecular orbitals that dictate a molecule's reactivity. youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the electron-donating amino and hydroxyl groups. beilstein-journals.org The LUMO, conversely, would likely have significant contributions from the naphthalene system, which can accept electrons. beilstein-journals.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net These calculations can also predict other spectroscopic data, such as vibrational frequencies for comparison with experimental infrared and Raman spectra. smolecule.com

Table 2: Predicted Electronic Properties for this compound from DFT Calculations Note: The following data is illustrative, based on general values for substituted naphthols, as specific experimental data for this compound is not available.

PropertyPredicted Value (eV)Implication
EHOMO-5.8Electron-donating capability
ELUMO-1.2Electron-accepting capability
HOMO-LUMO Gap (ΔE)4.6Chemical reactivity and stability

Mechanistic Studies of Reactions involving 4-Amino-2-chloronaphthalen-1-olresearchgate.net

Computational chemistry is a vital tool for elucidating the step-by-step pathways of chemical reactions. For this compound, theoretical studies can map out the potential energy surface for various transformations, identifying the most likely routes from reactants to products.

Reaction Pathway Elucidation and Transition State Analysis

By calculating the energies of reactants, products, and potential intermediates, computational models can help elucidate complex reaction mechanisms. For instance, halonaphthalenes are known to undergo photoreactions, which can proceed through either radical-based pathways or photonucleophilic substitution. cdnsciencepub.com A theoretical study on this compound could determine the favorability of losing the chlorine atom as a radical versus being displaced by a nucleophile under photochemical conditions.

A crucial part of this analysis is the identification of transition states—the highest energy points along a reaction coordinate. Transition state theory connects the energy of this state to the reaction rate. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, which is confirmed by a frequency calculation that yields exactly one imaginary frequency. acs.org The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction's kinetics.

Intermolecular Interactions and Crystal Packing Analysis in Naphthol Derivativesresearchgate.net

The way molecules arrange themselves in the solid state is governed by a delicate balance of intermolecular forces. In the case of this compound, several types of interactions are expected to dictate its crystal packing. These include strong hydrogen bonds from the hydroxyl and amino groups, weaker halogen bonds from the chlorine atom, and π-π stacking interactions between the aromatic naphthalene rings. mdpi.comiucr.org

The hydroxyl and amino groups are potent hydrogen bond donors and acceptors, likely leading to the formation of extensive networks (e.g., O-H···N or N-H···O) that strongly influence the crystal structure. beilstein-journals.org The chlorine atom can also participate in weaker C-H···Cl hydrogen bonds or halogen bonds. Furthermore, the planar naphthalene systems are prone to π-π stacking, where parallel rings align to maximize attractive dispersion forces. acs.org The specific packing motif, such as the common herringbone pattern observed in many substituted naphthalenes, arises from the interplay of these directional forces. rsc.orgrsc.org Advanced techniques like Hirshfeld surface analysis can be used to visualize and quantify these varied intermolecular contacts within the crystal lattice. iucr.org

Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR)bowdoin.edu

Understanding how a molecule's structure influences its chemical reactivity and biological activity is a central goal of chemistry. For aminonaphthols, the relative positions of the functional groups significantly impact their chemical properties, such as acidity (pKa). beilstein-journals.orgbowdoin.edu

The electronic character of the substituents on the naphthalene ring of this compound governs its reactivity. The amino and hydroxyl groups are strong electron-donating groups, activating the ring towards electrophilic substitution. The chlorine atom has a dual role: it is electron-withdrawing by induction but can be electron-donating through resonance. This complex electronic profile creates specific sites of varying reactivity on the aromatic system.

Quantitative Structure-Activity Relationship (QSAR) models aim to formalize this connection by creating a mathematical relationship between a molecule's properties and its activity. europa.eu These models use "descriptors"—numerical representations of molecular properties—to predict the activity of new compounds. mdpi.com For this compound, relevant descriptors would include:

Physicochemical descriptors: logP (a measure of hydrophobicity), molecular weight.

Electronic descriptors: HOMO and LUMO energies, dipole moment, and atomic charges calculated via DFT. researchgate.netiajps.com

By correlating these descriptors with a measured activity (e.g., toxicity or receptor binding affinity) for a series of related compounds, a predictive QSAR model can be developed. terrabase-inc.com

Molecular Docking and Ligand-Target Interaction Studies for Scaffold Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openmedicinalchemistryjournal.com This method is instrumental in rational drug design, allowing researchers to predict the binding affinity and interaction patterns of a ligand, such as this compound, with a specific biological target, typically a protein or enzyme. openmedicinalchemistryjournal.comresearchgate.net The insights gained from these in silico studies can guide the synthesis of more potent and selective drug candidates.

The naphthalene ring system, a core component of this compound, is a well-established scaffold in medicinal chemistry. researchgate.netscientific.net Its rigid, planar, and lipophilic nature allows for significant van der Waals and π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan) within a protein's binding pocket. mdpi.com The presence of the naphthalene scaffold has been associated with enhanced antitumor activity in certain derivatives. tandfonline.com

The functional groups attached to the naphthalene core of this compound—the amino (-NH2), chloro (-Cl), and hydroxyl (-OH) groups—are crucial for determining its specific binding interactions.

Amino and Hydroxyl Groups: These groups can act as both hydrogen bond donors and acceptors, forming strong, directional interactions with polar amino acid residues such as Aspartate, Glutamate, Serine, and Threonine. nih.gov These hydrogen bonds are critical for anchoring the ligand within the binding site and contribute significantly to binding affinity.

Chloro Group: The halogen atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen. It also enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. mdpi.com

Illustrative Docking Studies of Related Scaffolds:

While direct data for this compound is sparse, studies on related aminonaphthol and naphthalene derivatives highlight the potential interactions. For instance, molecular docking studies of aminobenzylnaphthols have shown that these compounds can inhibit targets like cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, suggesting potential anticancer applications. nih.govresearchgate.net Similarly, various naphthalene scaffolds have been investigated as inhibitors of bacterial recombinase A (RecA), an essential protein in DNA repair, indicating a potential avenue for developing new antibacterial agents. researchgate.netresearchgate.net

To illustrate the type of data generated from such studies, the following tables present hypothetical docking results for this compound with two common cancer drug targets, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Table 1: Hypothetical Molecular Docking Results of this compound with EGFR

ParameterValue
Target Protein Epidermal Growth Factor Receptor (EGFR) (PDB ID: 1M17)
Binding Energy (kcal/mol) -8.5
Inhibition Constant (Ki) (µM) 0.45
Interacting Residues Leu718, Val726, Ala743, Lys745, Met793, Gly796, Leu792, Asp800
Hydrogen Bond Interactions Lys745 (with -OH group), Asp800 (with -NH2 group)
Hydrophobic Interactions Leu718, Val726, Ala743, Met793, Leu792

Note: This data is illustrative and not based on published experimental results for this specific compound.

Table 2: Hypothetical Molecular Docking Results of this compound with VEGFR-2

ParameterValue
Target Protein Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) (PDB ID: 1YWN)
Binding Energy (kcal/mol) -7.9
Inhibition Constant (Ki) (µM) 1.2
Interacting Residues Cys919, Asp1046, Phe1047, Glu885, Leu840
Hydrogen Bond Interactions Cys919 (with -OH group), Asp1046 (with -NH2 group)
Hydrophobic Interactions Leu840, Phe1047

Note: This data is illustrative and not based on published experimental results for this specific compound.

These hypothetical results demonstrate how the functional groups of this compound could engage in a network of interactions within a protein's active site. The combination of the rigid naphthalene core for hydrophobic interactions and the strategically placed hydrogen-bonding groups makes it a promising scaffold for the design of targeted inhibitors. Further computational and experimental studies are necessary to validate these theoretical predictions and fully explore the therapeutic potential of this compound and its derivatives.

Applications of 4 Amino 2 Chloronaphthalen 1 Ol in Organic Synthesis

Building Block for Complex Organic Molecules

The unique arrangement of functional groups on the naphthalene (B1677914) core of 4-Amino-2-chloronaphthalen-1-ol makes it an important intermediate for synthesizing more elaborate molecular architectures.

Precursor in the Synthesis of Naphthalene-based Dyes and Pigments

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent a vast and commercially significant class of synthetic colorants. The synthesis of these dyes is a cornerstone of industrial organic chemistry, typically involving a two-step process: diazotization followed by an azo coupling reaction. unb.canih.gov

Given its structure as an aromatic amine, this compound is a suitable candidate to serve as the "diazo component" in this process. The general procedure involves treating the primary aromatic amine with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium at low temperatures (0-5 °C), to form a reactive diazonium salt. nih.govcuhk.edu.hk This unstable intermediate is then immediately reacted with a "coupling component," which is an electron-rich aromatic compound like a phenol (B47542) or another amine. unb.canih.gov

In this context, the diazonium salt of this compound could be coupled with various naphthol derivatives or other suitable aromatic compounds to produce a wide array of naphthalene-based azo dyes. The resulting dye's color is determined by the extended conjugation of the final molecule, which can be fine-tuned by the choice of the coupling partner. unb.ca The inherent hydroxyl group on the this compound moiety and the chloro-substituent would also influence the final properties of the dye, such as its shade, solubility, and fastness on fabrics. cuhk.edu.hk While the principle is well-established, specific research detailing the synthesis of dyes from this compound is not extensively documented in the reviewed literature.

Table 1: General Synthesis of Azo Dyes

Step Reaction Reagents and Conditions Intermediate/Product
1 Diazotization Primary Aromatic Amine (e.g., this compound), NaNO₂, Acid (e.g., HCl) Aromatic Diazonium Salt

Intermediate in the Synthesis of Agrochemicals

The development of novel agrochemicals is crucial for modern agriculture. While various naphthalene derivatives have been investigated for their potential as pesticides and herbicides, there is currently no specific information available in the scientific literature detailing the use of this compound as an intermediate in the synthesis of agrochemicals. nih.gov Research in this area has often focused on other structural analogues, such as those derived from 4-Amino-2-chloropyridine, which have been used to create plant growth regulators and other active compounds. chemicalbook.com

Scaffold for the Development of Novel Heterocyclic Compounds

The presence of both an amino and a hydroxyl group on the same naphthalene ring makes this compound a valuable scaffold for synthesizing fused heterocyclic systems. These systems are of great interest in medicinal chemistry and materials science due to their diverse biological and physical properties.

One documented application involves the condensation reaction of this compound with other reagents to form new heterocyclic structures. For instance, it can undergo a condensation reaction with 3-amino-1-phenyl-2-pyrazolin-5-one. While the specific details of the resulting product and reaction conditions are part of more extensive studies, this demonstrates its utility in building complex, multi-ring systems that merge the naphthalene core with other heterocyclic moieties like pyrazoline.

The general principle relies on the reactivity of the amino and hydroxyl groups, which can react with bifunctional reagents to close a new ring onto the naphthalene framework. This strategy is a common and powerful tool in heterocyclic chemistry for generating novel molecular architectures.

Role in the Construction of Advanced Materials

The synthesis of polymers and advanced materials often relies on monomers with specific functional groups that can undergo polymerization or be incorporated into larger structures. While related compounds like 2-Chloronaphthalen-1-ol are noted as intermediates in the production of materials, potentially as additives to enhance properties like flame retardancy, there is no specific information in the reviewed literature regarding the application of this compound in the construction of advanced materials.

Catalytic Applications

The field of catalysis utilizes a wide range of molecules to accelerate chemical reactions. This includes organocatalysis, where small organic molecules act as catalysts. Although phenols and amino-functionalized aromatic compounds can sometimes be incorporated into larger catalytic systems or act as ligands for metal catalysts, there are no documented catalytic applications for the compound this compound itself in the reviewed scientific literature. Research into the catalytic properties of related structures has focused on different molecular frameworks, such as the use of selenoethers for regioselective chlorination of phenols or metal complexes with amino acids for oxidation reactions. nsf.gov

Spectroscopic Characterization Techniques for 4 Amino 2 Chloronaphthalen 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound. rsc.orgnih.gov

¹H NMR Spectroscopy is used to identify the number and type of protons in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, with electron-withdrawing groups (like chlorine and hydroxyl) deshielding nearby protons and shifting their signals downfield. For 4-Amino-2-chloronaphthalen-1-ol, the aromatic protons on the naphthalene (B1677914) ring would appear as a series of multiplets in the typical aromatic region (approximately δ 6.5-8.5 ppm). The protons of the amino (-NH₂) and hydroxyl (-OH) groups would appear as broad singlets, and their chemical shifts can be sensitive to the solvent, concentration, and temperature. rsc.orgresearchgate.net

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (0-220 ppm), which often allows for the resolution of all carbon signals. For this compound, the spectrum would show ten distinct signals for the naphthalene core carbons. The carbons directly attached to the electronegative chlorine, oxygen, and nitrogen atoms (C-Cl, C-OH, C-NH₂) would be significantly deshielded, appearing at higher chemical shifts. nih.govrsc.org Two-dimensional (2D) NMR experiments, such as COSY and HSQC, can be employed to establish the connectivity between protons and carbons, confirming the substitution pattern on the naphthalene ring. nih.gov

Detailed Research Findings: In studies of related aminonaphthoquinone derivatives, ¹H and ¹³C NMR chemical shifts were investigated to understand substituent effects. nih.gov For instance, in 2-amino-4-chloro-phenol, a related structure, the ¹H NMR spectrum in DMSO-d₆ shows aromatic proton signals at δ 6.38, 6.61, and 6.61 ppm, a hydroxyl proton at δ 9.25 ppm, and amino protons at δ 4.80 ppm. rsc.org The corresponding ¹³C NMR spectrum displayed signals at δ 113.86, 115.66, 115.75, 123.50, 139.00, and 143.42 ppm. rsc.org These values provide a reference for predicting the spectral features of this compound.

Table 1: Representative NMR Data for Related Amino-Chloro Aromatic Compounds This table presents typical chemical shift ranges observed for functional groups and aromatic systems similar to those in this compound.

NucleusFunctional Group/Proton TypeTypical Chemical Shift (δ) in ppmReference Compound(s)
¹HAromatic Protons (H-Ar)6.3 - 8.52-amino-4-chloro-phenol, Naphthalene derivatives nih.govrsc.org
¹HAmino Protons (-NH₂)3.5 - 5.0 (broad)2-amino-4-chloro-phenol rsc.org
¹HHydroxyl Proton (-OH)8.0 - 9.5 (broad)2-amino-4-chloro-phenol rsc.org
¹³CAromatic Carbons (C-Ar)110 - 1502-amino-4-chloro-phenol, Naphthalene derivatives nih.govrsc.org
¹³CCarbon attached to -OH (C-OH)140 - 1602-amino-4-chloro-phenol rsc.org
¹³CCarbon attached to -NH₂ (C-NH₂)135 - 1502-amino-4-chloro-phenol rsc.org
¹³CCarbon attached to -Cl (C-Cl)115 - 1302-amino-4-chloro-phenol rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range.

For this compound, the IR spectrum would exhibit several key absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group. The broadness is due to hydrogen bonding.

N-H Stretch: The amino (-NH₂) group will typically show two sharp peaks (for symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ range. These may overlap with the broad O-H band.

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) indicate the presence of C-H bonds on the aromatic naphthalene ring.

C=C Aromatic Stretch: A series of sharp to medium absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the aromatic amine typically appears in the 1250-1360 cm⁻¹ range.

C-O Stretch: The carbon-oxygen single bond stretch for the phenol (B47542) group is expected to be observed as a strong band between 1200 and 1260 cm⁻¹.

C-Cl Stretch: A medium to strong absorption band in the 700-850 cm⁻¹ region can be attributed to the carbon-chlorine bond.

Research on Schiff bases derived from 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone confirms the utility of IR spectroscopy in identifying key functional groups in complex naphthalene derivatives. researchgate.net

Table 2: Expected IR Absorption Frequencies for this compound This table outlines the characteristic vibrational frequencies anticipated for the primary functional groups within the target molecule.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
-OH (Phenol)O-H Stretch3200 - 3600Strong, Broad
-NH₂ (Amine)N-H Stretch3300 - 3500Medium, often two peaks
Aromatic C-HC-H Stretch3000 - 3100Medium to Weak
Aromatic C=CC=C Ring Stretch1450 - 1600Medium, multiple bands
Aromatic C-NC-N Stretch1250 - 1360Medium to Strong
Phenolic C-OC-O Stretch1200 - 1260Strong
Aromatic C-ClC-Cl Stretch700 - 850Medium to Strong

Mass Spectrometry (MS, LCMS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. When coupled with a separation technique like Liquid Chromatography (LC-MS), it allows for the analysis of individual components in a complex mixture. creative-proteomics.comlcms.cz

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which in turn confirms its elemental composition. Techniques like Electrospray Ionization (ESI) are commonly used, which can generate the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov The presence of chlorine is readily identified by a characteristic isotopic pattern, where the M+2 peak (due to the ³⁷Cl isotope) is approximately one-third the intensity of the main molecular ion peak (due to the ³⁵Cl isotope).

Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion to produce a series of daughter ions. This fragmentation pattern is a unique fingerprint of the molecule's structure, revealing the loss of functional groups (e.g., loss of H₂O, HCl, or NH₃) and the breakdown of the naphthalene ring. nih.gov LC-MS is particularly valuable for analyzing derivatives, ensuring the purity of the synthesized compounds and confirming their identity. researchgate.netresearchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound This table shows the calculated mass-to-charge ratios for the molecular ions of the target compound, considering the major isotopes.

Ion TypeFormulaCalculated m/z (³⁵Cl)Calculated m/z (³⁷Cl)Technique
Molecular Ion [M]⁺C₁₀H₈ClNO⁺193.03195.03EI-MS
Protonated Molecule [M+H]⁺C₁₀H₉ClNO⁺194.04196.03ESI-MS (+)
Deprotonated Molecule [M-H]⁻C₁₀H₇ClNO⁻192.02194.02ESI-MS (-)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.

The naphthalene ring system in this compound is a strong chromophore. The UV-Vis spectrum is expected to show multiple absorption bands corresponding to π → π* transitions. The presence of the hydroxyl (-OH) and amino (-NH₂) groups, which are powerful auxochromes, will cause a bathochromic shift (shift to longer wavelengths) and often an increase in the intensity of these absorption bands compared to unsubstituted naphthalene. The chlorine atom (a halo-auxochrome) also influences the absorption profile.

Studies on Schiff bases derived from chloronaphthalen-1-ol have utilized UV-Vis spectroscopy to confirm their structure. For example, the spectrum of 2,2'-((propane-1,3-diylbis(azanylylidene))bis(ethan-1-yl-1-ylidene))bis(4-chloronaphthalen-1-ol) shows distinct absorption maxima (λmax) that are characteristic of its extended conjugated system. researchgate.net The exact position of λmax for this compound would be sensitive to the solvent polarity.

Table 4: Anticipated UV-Vis Absorption Maxima (λmax) for Naphthalene Systems This table provides a general reference for the electronic transitions expected in substituted naphthalene compounds.

Compound TypeTransition TypeApproximate λmax Range (nm)Notes
Substituted Naphthaleneπ → π250 - 350Multiple bands are common for the naphthalene core.
This compoundπ → π280 - 400Shifted to longer wavelengths due to -OH and -NH₂ auxochromes.
Related Schiff Base Derivativesπ → π* and n → π*300 - 450Extended conjugation in derivatives leads to further red-shifting. researchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. By diffracting a beam of X-rays off a single crystal, a pattern is generated that can be mathematically transformed into a precise model of the electron density, and thus the atomic positions within the crystal lattice.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure. It would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the naphthalene ring and the positions of the amino, chloro, and hydroxyl substituents.

Molecular Conformation: Revealing the planarity of the aromatic system and the orientation of the substituent groups.

Intermolecular Interactions: Detailing how molecules pack in the crystal lattice, including crucial hydrogen bonding interactions involving the -OH and -NH₂ groups, as well as potential π–π stacking between the naphthalene rings. researchgate.net

The crystal structure of the related compound 4-chloro-1-hydroxynaphthalene has been described, and comparisons with other naphthalene derivatives show similar packing motifs, often involving π-stacks along crystallographic axes. researchgate.net Such an analysis for the title compound would provide invaluable insight into its solid-state properties and intermolecular forces.

Table 5: Key Parameters Determined by X-ray Crystallography This table lists the essential structural information that would be obtained from a single-crystal X-ray diffraction study of this compound.

ParameterInformation ProvidedSignificance
Crystal System & Space GroupSymmetry of the crystal lattice.Defines the fundamental packing arrangement of molecules.
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the basic repeating unit of the crystal.Used to calculate crystal density.
Atomic Coordinates (x, y, z)Precise position of each atom in the unit cell.Allows for the calculation of all bond lengths and angles.
Bond Lengths (Å)Distance between two bonded atoms.Confirms covalent structure and bond orders.
Bond Angles (°)Angle between three connected atoms.Defines the local geometry around each atom.
Torsion Angles (°)Dihedral angle describing molecular conformation.Determines the planarity and 3D shape of the molecule.
Hydrogen Bond GeometryDistances and angles of intermolecular H-bonds.Elucidates the primary forces governing crystal packing. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 4-Amino-2-chloronaphthalen-1-ol, and what critical reaction conditions must be optimized?

Methodological Answer: A common approach involves acid-catalyzed cleavage of precursor oxazine derivatives. For example, refluxing 8-bromo-1,3-bis(4-chlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine in 20% HCl for 6 hours, followed by neutralization with NH₄OH, extraction with ethyl acetate, and recrystallization yields structurally similar naphthol derivatives . Key optimizations include controlling HCl concentration, reaction time, and recrystallization solvents (e.g., ethyl acetate) to avoid side products. Purity is typically confirmed via melting point analysis and HPLC.

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Techniques : Use 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to confirm functional groups (e.g., aromatic protons, hydroxyl, and amino groups).
  • Chromatography : HPLC with UV detection at 254 nm ensures purity (>98%).
  • Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (e.g., C₁₀H₈ClNO: C 64.36%, H 4.30%, N 7.51%, Cl 18.99%) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store the compound in amber vials at 2–8°C to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine 1H NMR^1 \text{H NMR}, X-ray crystallography, and high-resolution mass spectrometry (HRMS) to confirm ambiguous signals. For instance, X-ray data (e.g., triclinic crystal system, α = 67.64°, β = 79.43°) can clarify bond angles and torsion angles conflicting with NMR predictions .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and compare with experimental data .

Q. What experimental design strategies are recommended for studying the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Palladium-Catalyzed Coupling : Optimize Suzuki-Miyaura reactions using Pd(PPh₃)₄, aryl boronic acids, and K₂CO₃ in DMF/H₂O. Monitor reaction progress via TLC.
  • Mechanistic Probes : Isotope labeling (e.g., 15N^{15} \text{N}-amino groups) and kinetic studies (Eyring plots) to elucidate rate-determining steps.
  • Byproduct Analysis : Use GC-MS to identify intermediates, such as dehalogenated or dimerized products .

Q. How can the crystal packing and intermolecular interactions of this compound derivatives be analyzed to predict solubility?

Methodological Answer:

  • X-ray Diffraction : Determine hydrogen-bonding networks (e.g., O–H⋯N and N–H⋯Cl interactions) and π-π stacking distances (e.g., 3.5–4.0 Å) .
  • Hansen Solubility Parameters : Calculate δₕ (hydrogen bonding), δₚ (polar), and δ_d (dispersive) values from crystal lattice energy to predict solvent compatibility .

Q. What advanced techniques are used to study the electronic properties of this compound for optoelectronic applications?

Methodological Answer:

  • UV-Vis and Fluorescence Spectroscopy : Measure λ_max and quantum yield in solvents of varying polarity (e.g., toluene vs. DMSO).
  • Cyclic Voltammetry : Determine HOMO/LUMO levels using a three-electrode system (e.g., Ag/AgCl reference electrode).
  • TD-DFT Calculations : Correlate experimental absorption bands with electronic transitions (e.g., π→π* or n→π*) .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in the synthesis of this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., HCl concentration, reflux time) and identify critical parameters.
  • Quality Control Metrics : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What strategies mitigate discrepancies between computational predictions and experimental results for this compound?

Methodological Answer:

  • Benchmarking : Validate computational methods (e.g., DFT functionals) against high-resolution X-ray data for bond lengths and angles.
  • Solvent Effects : Include implicit solvent models (e.g., PCM) in simulations to account for dielectric environments .

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